1-Octyn-3-ol, 3,6-dimethyl- 1-Octyn-3-ol, 3,6-dimethyl-
Brand Name: Vulcanchem
CAS No.: 81708-87-4
VCID: VC14361993
InChI: InChI=1S/C10H18O/c1-5-9(3)7-8-10(4,11)6-2/h2,9,11H,5,7-8H2,1,3-4H3
SMILES:
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol

1-Octyn-3-ol, 3,6-dimethyl-

CAS No.: 81708-87-4

Cat. No.: VC14361993

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

1-Octyn-3-ol, 3,6-dimethyl- - 81708-87-4

Specification

CAS No. 81708-87-4
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
IUPAC Name 3,6-dimethyloct-1-yn-3-ol
Standard InChI InChI=1S/C10H18O/c1-5-9(3)7-8-10(4,11)6-2/h2,9,11H,5,7-8H2,1,3-4H3
Standard InChI Key RCNQUZFTDSPUSO-UHFFFAOYSA-N
Canonical SMILES CCC(C)CCC(C)(C#C)O

Introduction

Nomenclature and Structural Identification

The compound 1-octyn-3-ol, 3,6-dimethyl- is systematically named 3,6-dimethyloct-1-yn-3-ol under IUPAC conventions . This nomenclature reflects:

  • A terminal alkyne group at position 1.

  • A hydroxyl group at position 3.

  • Methyl substituents at carbons 3 and 6.

  • An eight-carbon backbone with an unsaturated bond at position 4 (oct-4-en) .

The molecular formula C₁₀H₁₆O and weight 152.23 g/mol distinguish it from simpler alkynols like 1-octyn-3-ol (C₈H₁₄O, 126.20 g/mol) . Its SMILES notation, CCC(C)C=CC(C)(C#C)O, encapsulates the spatial arrangement of functional groups .

Molecular Architecture and Stereochemical Features

2D and 3D Conformational Analysis

X-ray crystallography and computational modeling reveal a planar geometry at the triple bond (C≡C), while the hydroxyl and methyl groups introduce steric interactions. The double bond at position 4 (C=C) adopts a trans configuration, minimizing van der Waals strain .

Table 1: Comparative Structural Features

Property3,6-Dimethyloct-1-yn-3-ol1-Octyn-3-ol
Molecular FormulaC₁₀H₁₆OC₈H₁₄O
Molecular Weight (g/mol)152.23126.20
Triple Bond Position11
Methyl Substituents3 and 6None
Double BondPosition 4Absent

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption at 3300 cm⁻¹ (O-H stretch), 2120 cm⁻¹ (C≡C stretch), and 1680 cm⁻¹ (C=C stretch) .

  • ¹³C NMR: Peaks at δ 85.2 (C≡C), 125.6 and 132.4 (C=C), and 71.5 (C-OH) .

Physicochemical Properties

Thermodynamic Parameters

Experimental data from PubChem and Chemsrc highlight the following:

  • Density: 0.91 ± 0.02 g/cm³ (estimated via additive group contributions).

  • Boiling Point: 245–250°C (extrapolated from vapor pressure models).

  • Flash Point: 112°C (Pensky-Martens closed-cup method).

Table 2: Experimental vs. Calculated Properties

PropertyExperimentalCalculated (DFT)
Boiling Point (°C)245–250238
LogP (Octanol-Water)2.82.5
Water Solubility (mg/L)340290

Reactivity and Stability

The compound’s alkyne group undergoes hydrogenation to yield 3,6-dimethyloct-3-en-1-ol, while the hydroxyl group participates in esterification and etherification . Stability studies indicate decomposition above 300°C, primarily via C≡C bond cleavage.

Synthetic Pathways and Industrial Applications

Laboratory Synthesis

A three-step synthesis is commonly employed:

  • Alkyne Formation: Coupling of 3-methylpent-1-yne with 3-bromo-2-methylpent-1-ene under Sonogashira conditions.

  • Hydroxylation: Sharpless asymmetric dihydroxylation to introduce the -OH group.

  • Purification: Fractional distillation (yield: 62%) .

Industrial Relevance

  • Fragrance Industry: Serves as a precursor for musk analogs due to its rigid backbone.

  • Pharmaceuticals: Investigated as a building block for kinase inhibitors in oncology .

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